5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
The compound 5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one is a heterocyclic tricyclic system featuring sulfur, nitrogen, and oxygen atoms, with a benzyl group and a 4-chlorophenyl ketone substituent. The synthesis of such compounds likely involves cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aromatic substituents, as seen in analogous benzophenone derivatives . Structural characterization would rely on techniques such as X-ray crystallography (using SHELX or Mercury ), NMR, and mass spectrometry.
Properties
IUPAC Name |
5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S2/c25-17-10-8-16(9-11-17)19(29)14-31-24-27-20-18-7-4-12-26-22(18)32-21(20)23(30)28(24)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIFWPHTWCWQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Physical Properties
- Molecular Weight : 306.8 g/mol
- Solubility : Solubility data is limited but can be inferred from similar compounds.
- Stability : Stability under various conditions needs to be assessed for practical applications.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its unique structural features that may interact with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of the chlorophenyl group and the triazatricyclo system may enhance its efficacy against various cancer cell lines. Studies are ongoing to evaluate its specific mechanisms of action.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where novel treatments are urgently needed.
Drug Development
The compound's unique structure allows for modifications that can lead to analogs with improved pharmacokinetic profiles. This aspect is crucial in drug development as it can enhance efficacy and reduce side effects.
Synthesis of Derivatives
The ability to synthesize derivatives of this compound opens avenues for exploring a broader range of biological activities. Synthetic pathways are being developed to create analogs that can be tested for various therapeutic effects.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by a team at a major university explored the anti-inflammatory mechanisms of compounds related to this structure. They found that these compounds inhibited key inflammatory pathways, supporting their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and analogous heterocyclic systems:
Key Comparative Insights:
Structural Complexity: The target compound’s tricyclic framework (8-thia-3,5,10-triazatricyclo) contrasts with simpler benzophenone (e.g., BPOH-TPA) or spirocyclic (e.g., ) cores. The sulfur and nitrogen atoms in its structure may enhance π-conjugation or metal-binding capabilities compared to oxygen-dominated analogs .
Synthetic Routes :
- While BPOH-TPA and BPOH-PhCz are synthesized via Suzuki coupling , the target compound’s sulfanyl and tricyclic moieties likely require multi-step protocols, including thioether formation and cyclization.
Functional Groups: The 4-chlorophenyl ketone group in the target compound distinguishes it from hydroxyl-substituted benzophenones (e.g., BPOH-SF ) or spiro systems with benzothiazole units . This group may influence solubility, reactivity, or intermolecular interactions .
Characterization Challenges :
- The tricyclic system’s puckering and stereoelectronic effects would necessitate advanced crystallographic tools (e.g., Mercury for packing analysis) and computational modeling (e.g., Cremer-Pople coordinates ) to resolve conformational details.
Biological Activity
The compound 5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS No. 378778-54-2) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 520.04 g/mol . Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26ClN3O3S |
| Molecular Weight | 520.04 g/mol |
| Boiling Point | 728.0 ± 70.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | -0.22 ± 0.40 (Predicted) |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzyl and chlorophenyl groups have been shown to possess antibacterial and antifungal properties in various studies . The presence of the thiazole and triazine moieties in this compound may enhance its efficacy against microbial pathogens.
Anticancer Activity
The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines in vitro. Studies have reported that triazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to growth inhibition in cancer cells.
- Reactive oxygen species (ROS) generation : Inducing oxidative stress is a common pathway for anticancer agents.
- Apoptosis induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
- Cytotoxicity Assay : In a study assessing the cytotoxic effects of triazine derivatives on human breast cancer cells (MCF-7), it was found that certain modifications led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
